molecular formula C11H17BN2O4 B1337887 (3-(((tert-Butoxycarbonyl)amino)methyl)pyridin-4-yl)boronic acid CAS No. 433969-29-0

(3-(((tert-Butoxycarbonyl)amino)methyl)pyridin-4-yl)boronic acid

Cat. No.: B1337887
CAS No.: 433969-29-0
M. Wt: 252.08 g/mol
InChI Key: HKBZYJMXFLKZIR-UHFFFAOYSA-N
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Description

(3-(((tert-Butoxycarbonyl)amino)methyl)pyridin-4-yl)boronic acid is a useful research compound. Its molecular formula is C11H17BN2O4 and its molecular weight is 252.08 g/mol. The purity is usually 95%.
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Scientific Research Applications

Divergent and Solvent-Dependent Reactions

Researchers have explored the divergent synthesis of several compounds starting from related tert-butyloxycarbonyl derivatives. For instance, Rossi et al. (2007) discovered that by choosing specific solvents and temperatures, one could synthesize diverse compounds like 5,6-dihydro-4H-pyridazines and 1-amino-pyrroles from 1-tert-butyloxycarbonyl derivatives. This study provides insights into the reaction mechanisms and product distributions, demonstrating the versatility of these compounds in synthesis (Rossi et al., 2007).

Efficient Catalyst for N-tert-Butoxycarbonylation

Another study by Heydari et al. (2007) focused on using heteropoly acid H3PW12O40 as a catalyst for N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate. This approach is notable for its efficiency and environmental friendliness, highlighting an application in peptide synthesis where N-Boc amino acids are crucial (Heydari et al., 2007).

Method for Introducing N-Boc Groups

In the context of amino acid protection, Vorbrüggen (2008) described a method for introducing the Boc group into a hindered amino acid using tert-butyloxycarbonyl chloride. This method is suitable for large-scale preparations, showcasing the utility of tert-butyloxycarbonyl derivatives in the synthesis of protected amino acids (Vorbrüggen, 2008).

Synthesis of Protected Amino Acid Derivatives

Temperini et al. (2020) developed a synthetic strategy for preparing orthogonally protected methyl esters of non-proteinogenic amino acids. This process utilized tert-butyloxycarbonyl (Boc) moieties and highlighted the application of such compounds in the synthesis of complex amino acids (Temperini et al., 2020).

Boc Migration Mechanism and Application

Xue and Silverman (2010) reported on the N→O tert-butyloxycarbonyl (Boc) migration in imides, detailing a unique mechanism involving a nine-membered cyclic transition state. This study demonstrates the intricate reaction pathways possible with tert-butyloxycarbonyl derivatives (Xue & Silverman, 2010).

Directed C-H Bond Amination

Wippich et al. (2016) demonstrated the efficient introduction of N-Boc protected amino groups into various organic compounds using N-tert-butoxycarbonyl azide. This method was applied in the syntheses of complex alkaloids, showcasing the versatility of Boc-protected compounds in organic synthesis (Wippich et al., 2016).

Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds, a fundamental process in organic synthesis .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd-C bond with an electrophilic organic group . In transmetalation, the organoboron compound, which is nucleophilic, is transferred from boron to palladium .

Biochemical Pathways

The suzuki-miyaura cross-coupling reaction, in which this compound participates, is a crucial method in the synthesis of various organic compounds . These compounds can influence a wide range of biochemical pathways depending on their structure and function.

Result of Action

The result of the compound’s action in a Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This is a fundamental transformation in organic chemistry and is widely used in the synthesis of various organic compounds .

Action Environment

The environment can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can impact the Suzuki-Miyaura cross-coupling reaction . For instance, the reaction conditions are known to be exceptionally mild and tolerant to various functional groups .

Safety and Hazards

The safety signal word for this compound is "Warning" . The hazard statement is H317 .

Future Directions

The future directions of this compound could involve further exploration of its use in Suzuki–Miyaura coupling reactions and other chemical transformations . It could also involve further investigation of its safety and hazards .

Properties

IUPAC Name

[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridin-4-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O4/c1-11(2,3)18-10(15)14-7-8-6-13-5-4-9(8)12(16)17/h4-6,16-17H,7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBZYJMXFLKZIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=NC=C1)CNC(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20451378
Record name (3-{[(tert-Butoxycarbonyl)amino]methyl}pyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433969-29-0
Record name C-(1,1-Dimethylethyl) N-[(4-borono-3-pyridinyl)methyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=433969-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-{[(tert-Butoxycarbonyl)amino]methyl}pyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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